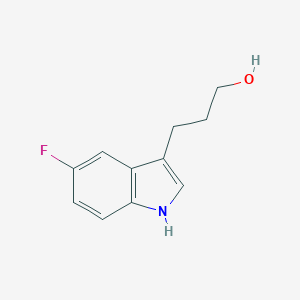

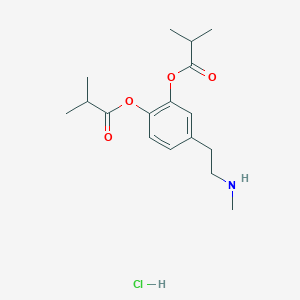

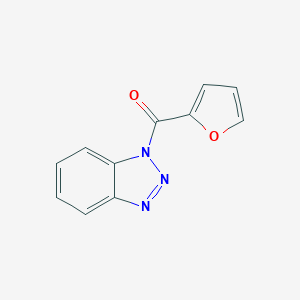

![molecular formula C9H10N4S B141884 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol CAS No. 149622-77-5](/img/structure/B141884.png)

5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol is a derivative of the 1,2,4-triazole heterocycle, which is known for its broad spectrum of biological activities. This class of compounds has been extensively studied due to their potential applications in pharmaceuticals, exhibiting properties such as antimicrobial, antifungal, anti-inflammatory, and anticancer activities .

Synthesis Analysis

The synthesis of 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol derivatives typically involves multi-step reactions starting from simple precursors such as benzoic acid or its derivatives. For instance, the green synthesis of related triazole derivatives has been achieved by refluxing 4-amino benzoic acid with hydrazine hydrate and other reagents like potassium hydroxide and carbon disulfide, followed by condensation with various aryl amines . Similarly, other studies have reported the synthesis of triazole derivatives by cyclization of potassium dithiocarbazinate with hydrazine hydrate . These methods emphasize the use of reflux conditions and common solvents like ethanol and water.

Molecular Structure Analysis

The molecular structure of triazole derivatives is confirmed using spectroscopic methods such as FT-IR, 1H-NMR, and GC-mass spectroscopy . The crystal structure of related compounds has been determined, revealing dihedral angles and supramolecular interactions that stabilize the crystal structure . These analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including condensation to form Schiff bases , S-alkylation , and cyclo-condensation to form thiazolidinones . These reactions are typically carried out in the presence of catalysts or under specific conditions that favor the formation of the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized by their melting points, solubility in organic solvents, and stability. These compounds are generally insoluble in water but soluble in organic solvents . The melting points and other physical parameters are determined using standard pharmacopeial methods . The physicochemical properties are essential for understanding the compound's behavior in biological systems and for the development of pharmaceutical formulations.

Relevant Case Studies

Several studies have evaluated the biological activities of triazole derivatives. For example, in vitro antimicrobial activity has been screened against various bacterial and fungal organisms, with some compounds showing significant activity compared to standard drugs . Additionally, in silico studies have been used to predict the anti-inflammatory, antifungal, and antitumor properties of synthesized structures . These case studies demonstrate the potential of triazole derivatives as lead compounds for the development of new therapeutic agents.

科学的研究の応用

Antioxidant and Biochemical Properties

Compounds with open thiogroups, such as 1,2,4-triazoles, exhibit high indicators of antioxidant and antiradical activity. This biochemical property is crucial for mitigating the adverse effects of high doses of radiation on patients, demonstrating the compound's potential in radiation therapy support. The comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine highlights their significance in biochemical processes due to the presence of free SH-groups in their structure (А. G. Kaplaushenko, 2019).

Applications in Medicine and Pharmacy

1,2,4-Triazole derivatives are extensively used in modern medicine and pharmacy, accounting for a significant portion of synthetic drugs. Their varied applications include acting as antioxidants, additives for fuels and oils, and corrosion inhibitors. Notably, these derivatives are classified as low toxic or essentially non-toxic substances, making them suitable for various pharmaceutical applications. Their role extends beyond the pharmaceutical sector, finding utility in engineering, metallurgical, and agricultural areas due to their versatile properties (V. Parchenko, 2019).

Biological Activities and Chemical Modeling

The search for biologically active derivatives among 1,2,4-triazoles is driven by the need for more effective therapeutic agents. These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The exploration of 1,2,4-triazoles for their pharmacological significance underscores the ongoing efforts to develop new drugs and therapeutic agents (M. V. Ohloblina, 2022).

Industrial Applications

The industrial utilization of 3- and 4-amino-1,2,4-triazoles, as raw materials in the fine organic synthesis industry, showcases their importance in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their adaptability for creating analytical reagents, heat-resistant polymers, and products with fluorescent properties demonstrates the compound's versatility and potential for innovation in various scientific and industrial domains (Nazarov V.N. et al., 2021).

特性

IUPAC Name |

3-(4-aminophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQMKDYLBTUXKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355460 |

Source

|

| Record name | 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

149622-77-5 |

Source

|

| Record name | 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

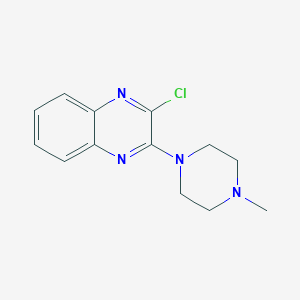

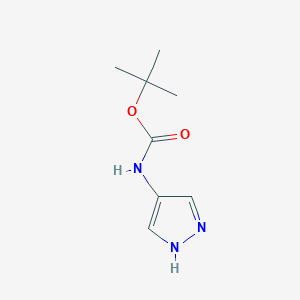

![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)

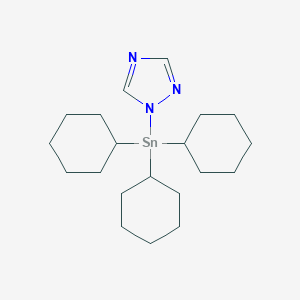

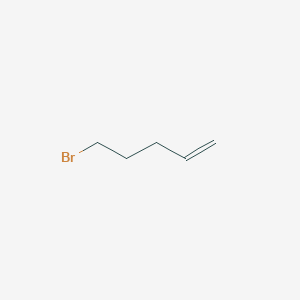

![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)

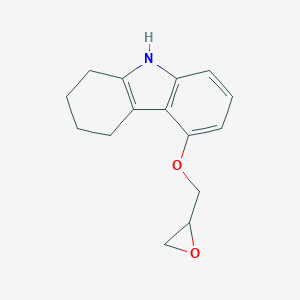

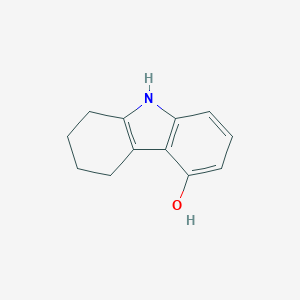

![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)

![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)